For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Iodouracil: Chemical Properties and Structure
Introduction
5-Iodouracil is a halogenated derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA).[1] Structurally, it is an organoiodine compound where an iodine atom is substituted at the 5-position of the uracil ring.[2][3] This modification significantly influences its chemical and biological properties, making it a compound of interest in medicinal chemistry and molecular biology.[4] 5-Iodouracil functions as an antimetabolite, interfering with nucleic acid synthesis, which underpins its investigation as an anticancer and antiviral agent.[3][4] It is also a known metabolite of the antiviral drug idoxuridine (5-iododeoxyuridine).[3][5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 5-Iodouracil.
Chemical and Physical Properties
5-Iodouracil is a white to light yellow or off-white powder.[4][6] It is known to be light-sensitive and should be stored at 2-8°C.[7][8] The compound exhibits moderate solubility in water.[1]
Table 1: Physicochemical Properties of 5-Iodouracil
| Property | Value | Source(s) |
| IUPAC Name | 5-iodo-1H-pyrimidine-2,4-dione | [3] |
| Synonyms | 2,4-Dihydroxy-5-iodopyrimidine, 5-Iodo-2,4(1H,3H)-pyrimidinedione | [3][6][9] |
| CAS Number | 696-07-1 | [7][10] |
| Molecular Formula | C₄H₃IN₂O₂ | [2][9][10] |
| Molecular Weight | 237.98 g/mol | [3][7][9] |
| Melting Point | 274-276 °C (decomposes) | [7][11] |
| pKa | 7.02 ± 0.10 (Predicted) | [8] |
| LogP (Octanol/Water) | -1.296 (Calculated) | [12] |
| Water Solubility | Log10(S) = 0.10 mol/L (Calculated) | [12] |
| InChI | 1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | [3][10] |
| InChIKey | KSNXJLQDQOIRIP-UHFFFAOYSA-N | [2][10] |
| SMILES | O=C1NC=C(I)C(=O)N1 | [1] |
Table 2: Spectroscopic Data for 5-Iodouracil
| Spectrum Type | Characteristic Peaks | Source(s) |
| Infrared (IR) | Strong C=O stretching: 1651-1716 cm⁻¹; N-H stretching: 3022-3159 cm⁻¹ | [13] |
| ¹H-NMR | H-6 singlet: δ 7.53-8.17 ppm | [13] |
| ¹³C-NMR | C-6 peak: δ 145.21-149.48 ppm | [13] |
Molecular and Crystal Structure
The structure of 5-Iodouracil has been elucidated by X-ray crystallography. The presence of the large iodine atom at the C5 position influences the molecule's electronic properties and stacking interactions within the crystal lattice.
Crystals of 5-iodouracil are monoclinic and belong to the space group P2₁.[14] The crystal packing is characterized by hydrogen-bonded ribbons, and the base stacking pattern is influenced by halogen interactions.[14]
Table 3: Crystal Structure Data for 5-Iodouracil
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [14] |
| Space Group | P2₁ | [14] |
| Cell Lengths | a = 14.210(1) Å, b = 4.458(1) Å, c = 4.899(3) Å | [14] |
| Cell Angles | α = 90°, β = 92.31(1)°, γ = 90° | [14] |
| Formula Units (Z) | 2 | [14] |
| Calculated Density | 2.548 g/cm³ | [14] |
Figure 1: Bond Distances and Angles of 5-Iodouracil
Caption: Molecular structure of 5-Iodouracil with bond lengths and angles.[14]
Experimental Protocols
Synthesis
N-Alkylation of 5-Iodouracil
This protocol describes the synthesis of N-substituted 5-iodouracil analogs, which have been investigated for antimicrobial and anticancer activities.[13]
-
Dissolution: Dissolve 5-Iodouracil in dimethyl sulfoxide (DMSO).
-
Base Addition: Add potassium carbonate (K₂CO₃) to the solution.
-
Heating: Stir the mixture at 80°C for 15 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., alkyl bromide) dropwise to the heated solution.
-
Reaction: Continue stirring the reaction mixture for 48 hours at 80°C.
-
Work-up: Collect the product by filtration or solvent extraction.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate eluent system.
-
Recrystallization: Recrystallize the purified product from a suitable solvent like methanol or a dichloromethane-methanol mixture to obtain the final N-substituted 5-iodouracil.[13]
Palladium-Catalyzed Cross-Coupling Reactions
While a specific protocol for the base 5-Iodouracil is not detailed in the search results, protocols for its derivatives are available and can be adapted. These methods are crucial for creating C-C bonds at the 5-position.
-
Suzuki Coupling: To introduce aryl groups.
-
A mixture of a 5-iodouracil derivative (1.0 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.) is prepared in a solvent system (e.g., toluene, ethanol, and water).
-
The mixture is heated to reflux under an inert atmosphere for several hours.
-
After cooling, the organic layer is separated, washed with water and brine, dried, and concentrated to yield the 5-aryluracil derivative.[15]
-
-
Sonogashira Coupling: To introduce alkyne groups.
-
To a solution of the 5-iodouracil derivative (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent mixture of DMF and triethylamine (Et₃N), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.) are added.
-
The reaction is stirred under an inert atmosphere until completion.[15]
-
Analysis
High-Performance Liquid Chromatography (HPLC)
A method has been developed for the quantitative analysis of 5-Iodouracil and its parent compound, 2'-deoxy-5-iodouridine, in human serum.
-
Sample Preparation: Serum samples are processed to precipitate proteins and extract the analytes.
-
Chromatographic System: A standard HPLC system equipped with a suitable reversed-phase column (e.g., C18) is used.
-
Mobile Phase: An appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used for elution.
-
Detection: Detection is performed using an ultraviolet (UV) absorbance detector at a wavelength where 5-Iodouracil has significant absorbance.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 5-Iodouracil.
Biological Activity and Mechanism of Action
5-Iodouracil's biological activity stems from its role as an antimetabolite.[3] Similar to the well-known anticancer drug 5-fluorouracil (5-FU), 5-Iodouracil can interfere with the synthesis of DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cells.[4][16]
Mechanism of Action
The proposed mechanism involves intracellular conversion to its active nucleotide forms.
-
Inhibition of Thymidylate Synthase: 5-Iodouracil can be converted to 5-iodo-2'-deoxyuridine monophosphate (IdUMP). This molecule acts as an inhibitor of thymidylate synthase, the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The blockage of this pathway depletes the cell of thymidine, an essential component for DNA synthesis, leading to "thymineless death".[16]
-
Incorporation into Nucleic Acids: 5-Iodouracil can be anabolized into 5-iodo-2'-deoxyuridine triphosphate (IdUTP) and 5-iodouridine triphosphate (IUTP). These fraudulent nucleotides can be incorporated into DNA and RNA, respectively, by cellular polymerases.[3] Their presence in the nucleic acid chains disrupts their structure and function, leading to DNA damage, inhibition of transcription, and errors in protein synthesis.
-
Enzyme Inhibition: 5-Iodouracil is a competitive inhibitor of dihydrouracil dehydrogenase, an enzyme involved in pyrimidine catabolism.[5] This inhibition can lead to an increase in the plasma concentrations of endogenous pyrimidines like uracil and thymine.[5]
Caption: Metabolic activation and mechanism of action of 5-Iodouracil.
Therapeutic Potential
-
Anticancer Activity: Derivatives of 5-Iodouracil have demonstrated inhibitory activity against cancer cell lines such as HepG2 (liver cancer).[13] Metal complexes of 5-Iodouracil have also shown antitumor activity against Sarcoma-180 and L 929 tumor cells in both in vitro and in vivo models.[17]
-
Antimicrobial Activity: N-substituted analogs have shown moderate antibacterial activity against strains like Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes.[13]
-
Antiviral Activity: As a halogenated pyrimidine, 5-Iodouracil is structurally related to antiviral nucleoside analogs.[13] Its derivative, 4'-thioIDU, has been identified as a potent inhibitor of orthopoxvirus replication in both cell culture and animal models.[18]
References
- 1. CAS 696-07-1: 5-Iodouracil | CymitQuimica [cymitquimica.com]
- 2. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]
- 3. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. 5-Iodouracil 98 696-07-1 [sigmaaldrich.com]
- 8. 696-07-1 CAS MSDS (5-Iodouracil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 5-Iodouracil [webbook.nist.gov]
- 11. 5-Iodouracil CAS#: 696-07-1 [m.chemicalbook.com]
- 12. 5-Iodouracil (CAS 696-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. benchchem.com [benchchem.com]
- 16. droracle.ai [droracle.ai]
- 17. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections [pubmed.ncbi.nlm.nih.gov]
